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molecular formula C7H2ClN3 B1600407 2-Chloropyridine-3,5-dicarbonitrile CAS No. 172208-08-1

2-Chloropyridine-3,5-dicarbonitrile

Cat. No. B1600407
M. Wt: 163.56 g/mol
InChI Key: WBJFCLLYTVUQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610692B1

Procedure details

Acetic acid (37 mL) was added over 10 min to sodium nitrite (13.4 g, 0.194 mol) with stirring. Concentrated sulfuric acid (12.3 mL) was added over 5 min to the resulting thick slurry which was then cooled to 0° C. In a separate flask, pyridinium hydrochloride (14.4 g, 0.125 mol) was added to a stirred mixture of 2-amino-3,5-dicyanopyridine (4.0 g, 27.75 mmol) in acetic acid (55 mL) and the resulting mixture was cooled to 0° C. to give a thick slurry. The nitrite slurry was added to the aminopyridine slurry over 5 min with stirring at 0° C. Acetic acid (50 mL) was added and the thick slurry was warmed to rt. After 1 h at rt the mixture was warmed to 50° C. and after a further 1 h, it was poured into an ice/water mixture (500 mL). The aqueous mixture was extracted with methylene chloride (4 times) and the. combined extracts were dried (Na2SO4) and evaporated to a yellow solid. The crude product was purified by chromatography on silica (chloroform/methanol gradient, 1-3% methanol) to give the title compound as a solid:
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
pyridinium hydrochloride
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[ClH:10].[NH+]1C=CC=CC=1.N[C:18]1[C:23]([C:24]#[N:25])=[CH:22][C:21]([C:26]#[N:27])=[CH:20][N:19]=1.N([O-])=O.NC1C=CC=CN=1>C(O)(=O)C>[Cl:10][C:18]1[C:23]([C:24]#[N:25])=[CH:22][C:21]([C:26]#[N:27])=[CH:20][N:19]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
pyridinium hydrochloride
Quantity
14.4 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC=C(C=C1C#N)C#N
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Five
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to give a thick slurry
STIRRING
Type
STIRRING
Details
with stirring at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the thick slurry was warmed to rt
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h at rt the mixture was warmed to 50° C. and after a further 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with methylene chloride (4 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica (chloroform/methanol gradient, 1-3% methanol)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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